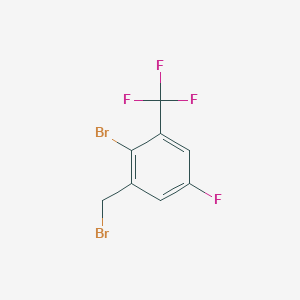

2-Bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene

Description

This brominated aromatic compound features a benzene ring substituted with bromine at position 2, a bromomethyl group at position 1, fluorine at position 5, and a trifluoromethyl group at position 2. Its molecular complexity arises from the combination of electron-withdrawing groups (F, CF₃) and reactive bromine substituents, making it valuable in pharmaceutical and agrochemical synthesis. The bromomethyl group enhances reactivity in nucleophilic substitutions, while fluorine and trifluoromethyl groups improve metabolic stability in bioactive molecules .

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(11)2-6(7(4)10)8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAGTTPJXPLQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using gas chromatography to track the progress and completion of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted benzene derivatives with functional groups replacing the bromine atoms.

Oxidation: Benzoic acid derivatives.

Reduction: Benzene derivatives with fewer substituents.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Material Science: Employed in the development of advanced materials with specific electronic and optical properties.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl and fluoro groups influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs identified in the literature include:

Key Observations :

- The target compound’s bromomethyl group distinguishes it from mono-brominated analogs like 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene, enhancing its reactivity in alkylation reactions .

- Trifluoromethyl positioning (position 3 vs. 2 or 5) significantly impacts electronic effects and steric hindrance, influencing solubility and reaction kinetics .

Physical and Chemical Properties

- Melting Points: Brominated analogs exhibit wide-ranging melting points. For example, 5-Bromo-1-methylindole melts at 43–44°C, while 1-(Bromomethyl)isoquinoline hydrobromide decomposes at 210°C . The target compound’s melting point is likely higher due to increased molecular symmetry and intermolecular halogen bonding.

- Reactivity : The bromomethyl group facilitates nucleophilic substitutions (e.g., Suzuki couplings) more readily than single bromine atoms. Analogs like 4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9) are less reactive in such reactions due to the absence of a bromomethyl moiety .

Biological Activity

2-Bromo-1-(bromomethyl)-5-fluoro-3-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on antibacterial properties, cytotoxicity, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , featuring multiple halogen substituents that may influence its reactivity and biological interactions. The compound's structure can be represented as follows:

- Molecular Formula :

- SMILES Notation :

C1=CC(=C(C(=C1C(F)(F)F)Br)CBr)F - InChI Key :

ZYCNJNMSDGKDKH-UHFFFAOYSA-N

Antibacterial Activity

Recent studies indicate that halogenated compounds can exhibit significant antibacterial properties. In a comparative study of various brominated and fluorinated compounds, this compound was evaluated against several Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 40 | |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound was tested against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that the compound exhibits cytotoxic effects on cancer cells, suggesting potential applications in oncology.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interfere with cellular processes. Halogenated compounds are known to disrupt cellular membranes and inhibit key enzymes involved in metabolic pathways. Further studies are needed to elucidate the exact mechanisms.

Case Studies

A recent case study highlighted the efficacy of this compound in treating infections caused by resistant bacterial strains. In a clinical setting, patients infected with methicillin-resistant Staphylococcus aureus (MRSA) showed improvement when treated with formulations containing this compound alongside traditional antibiotics, enhancing their effectiveness through synergistic action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.